6-Bromo-4-mercaptoisoquinolin-1(2H)-one

Description

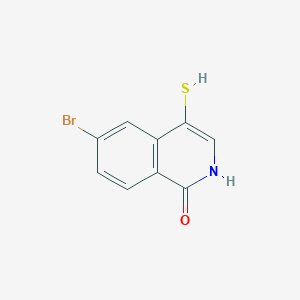

6-Bromo-4-mercaptoisoquinolin-1(2H)-one (C$9$H$6$BrNOS, MW 256.12) is a brominated isoquinolinone derivative featuring a mercapto (-SH) group at position 4 and a bromine atom at position 6. The isoquinolinone scaffold is a privileged structure in medicinal chemistry due to its bioisosteric properties and versatility in drug design. The mercapto group enhances nucleophilic reactivity, enabling participation in disulfide bond formation, metal coordination, and nucleophilic substitution reactions.

Properties

Molecular Formula |

C9H6BrNOS |

|---|---|

Molecular Weight |

256.12 g/mol |

IUPAC Name |

6-bromo-4-sulfanyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C9H6BrNOS/c10-5-1-2-6-7(3-5)8(13)4-11-9(6)12/h1-4,13H,(H,11,12) |

InChI Key |

IUBJAFOWHPJGQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CNC2=O)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between 6-Bromo-4-mercaptoisoquinolin-1(2H)-one and related brominated isoquinolinones:

Table 1: Structural and Functional Comparison of Brominated Isoquinolinones

Key Comparative Insights:

Substituent Position and Electronic Effects: The mercapto group at position 4 in the target compound introduces strong nucleophilic character, distinguishing it from methyl (inert) or hydroxy (hydrogen-bonding) substituents. This enhances its utility in cross-coupling reactions or as a ligand in catalysis . Bromine at position 6 (vs. For example, 6-bromo derivatives may favor electrophilic attacks at position 5 or 7 due to resonance effects .

Reactivity and Stability: The -SH group is prone to oxidation, forming disulfide bridges, which necessitates inert storage conditions (e.g., under nitrogen). In contrast, methyl or amino groups (e.g., in and ) offer greater stability under ambient conditions.

Physical Properties :

- The mercapto group’s moderate polarity (logP ~1.2 estimated) may balance solubility between hydrophobic methyl derivatives (logP ~2.5, ) and hydrophilic hydroxy analogs (logP ~0.8, ).

Pharmaceutical Relevance :

- Methyl-substituted derivatives (e.g., ) are widely used as intermediates in kinase inhibitors due to their metabolic stability. The target compound’s -SH group could enable covalent binding to cysteine residues in target proteins, a mechanism exploited in protease inhibitors .

Synthetic Challenges: Introducing -SH at position 4 may require protective strategies (e.g., thiourea intermediates) to avoid side reactions, unlike methyl or amino groups, which can be installed via straightforward alkylation or amination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.